Tert-butyl 4-(4-ethoxyphenyl)-3-oxopiperidine-1-carboxylate

Catalog No.
S13662354
CAS No.
M.F
C18H25NO4
M. Wt
319.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-(4-ethoxyphenyl)-3-oxopiperidine-1-ca...

Product Name

Tert-butyl 4-(4-ethoxyphenyl)-3-oxopiperidine-1-carboxylate

IUPAC Name

tert-butyl 4-(4-ethoxyphenyl)-3-oxopiperidine-1-carboxylate

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C18H25NO4/c1-5-22-14-8-6-13(7-9-14)15-10-11-19(12-16(15)20)17(21)23-18(2,3)4/h6-9,15H,5,10-12H2,1-4H3

InChI Key

MWGVFGGSBFILHC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CCN(CC2=O)C(=O)OC(C)(C)C

Tert-butyl 4-(4-ethoxyphenyl)-3-oxopiperidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with an ethoxyphenyl group and a tert-butyl ester. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the ethoxyphenyl moiety adds to its potential as a pharmacologically active agent.

The chemical reactivity of tert-butyl 4-(4-ethoxyphenyl)-3-oxopiperidine-1-carboxylate can be explored through various synthetic routes. Typical reactions involve:

  • Esterification: The formation of the tert-butyl ester from the corresponding carboxylic acid.
  • Nucleophilic substitution: The ethoxy group can undergo nucleophilic attack, leading to various derivatives.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to regenerate the carboxylic acid.

These reactions highlight its versatility in synthetic organic chemistry, allowing for modifications that can enhance its biological activity or alter its physicochemical properties.

Tert-butyl 4-(4-ethoxyphenyl)-3-oxopiperidine-1-carboxylate exhibits significant biological activity, particularly in the realm of cancer research. Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation and migration. For instance, studies indicate that piperidine derivatives can modulate the activity of cell-surface receptors involved in cancer metastasis and invasion .

Additionally, preliminary studies suggest that this compound may interact with specific protein targets, potentially altering signaling pathways associated with tumor growth and progression.

The synthesis of tert-butyl 4-(4-ethoxyphenyl)-3-oxopiperidine-1-carboxylate typically involves several key steps:

  • Formation of the piperidine core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the ethoxyphenyl group: This step often involves nucleophilic substitution reactions where an ethoxy-substituted phenol reacts with an activated piperidine derivative.
  • Esterification: The final step involves reacting the carboxylic acid derivative with tert-butyl alcohol in the presence of an acid catalyst to form the desired ester.

These methods allow for efficient synthesis while providing opportunities for further functionalization.

Tert-butyl 4-(4-ethoxyphenyl)-3-oxopiperidine-1-carboxylate has potential applications in:

  • Pharmaceutical development: As a lead compound in drug discovery, particularly in oncology.
  • Chemical biology: As a tool for probing biological pathways and mechanisms.
  • Material science: Its unique structure may lend itself to applications in polymer chemistry or as a precursor for novel materials.

Interaction studies are crucial for understanding how tert-butyl 4-(4-ethoxyphenyl)-3-oxopiperidine-1-carboxylate interacts with biological targets. Techniques such as:

  • Surface Plasmon Resonance (SPR): To measure binding affinities between the compound and target proteins.
  • Molecular docking: To predict binding modes and affinities based on structural data.

These studies help elucidate its mechanism of action and potential therapeutic targets.

Tert-butyl 4-(4-ethoxyphenyl)-3-oxopiperidine-1-carboxylate shares structural similarities with several other compounds, including:

Compound NameStructure FeaturesBiological Activity
Tert-butyl 4-hydroxyphenylcarbamateHydroxy group instead of ethoxyAnticancer properties
Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylateMethyl substitution on piperidineAnalgesic effects
Tert-butyl 3-cyano-4,6-dimethylpyridin-2-yl)carbonateCyano group additionAnti-inflammatory properties

The uniqueness of tert-butyl 4-(4-ethoxyphenyl)-3-oxopiperidine-1-carboxylate lies in its specific ethoxy substitution on the aromatic ring, which may confer distinct pharmacological properties compared to these similar compounds. This specificity could influence its interaction profiles and biological efficacy, making it a valuable candidate for further investigation in drug development.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

319.17835828 g/mol

Monoisotopic Mass

319.17835828 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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